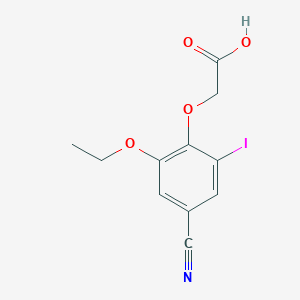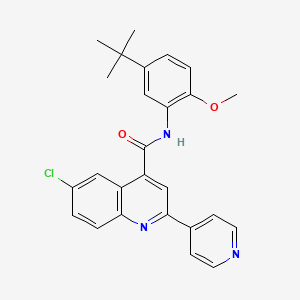![molecular formula C16H14BrClN2O3 B4697762 N-[4-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4697762.png)
N-[4-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide, commonly known as BAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
BAA exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, BAA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
BAA has been shown to possess a number of biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes in a dose-dependent manner, with higher doses resulting in greater inhibition. BAA has also been found to reduce the production of prostaglandins in vitro and in vivo. In addition, BAA has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAA has a number of advantages for lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and work with. BAA is also stable under normal laboratory conditions, allowing for long-term storage and use. However, BAA has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, BAA has limited solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on BAA. One area of research could be to investigate the potential of BAA for the treatment of other inflammatory diseases, such as multiple sclerosis or psoriasis. Another area of research could be to investigate the potential of BAA as a cancer therapeutic, as it has been shown to possess antitumor properties in vitro. Additionally, future research could focus on developing more efficient synthesis methods for BAA, or on modifying its chemical structure to improve its pharmacological properties.
Applications De Recherche Scientifique
BAA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. BAA has also been found to possess analgesic properties, making it a potential candidate for the treatment of pain. In addition, BAA has been shown to possess antipyretic properties, which make it a potential candidate for the treatment of fever.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10(21)19-12-3-5-13(6-4-12)20-16(22)9-23-15-7-2-11(17)8-14(15)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSJSFKFXLJUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B4697679.png)
![4-({[(2-benzoylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4697688.png)

![N-(4-acetylphenyl)-2-[(7,7-dimethyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4697695.png)
![N-cyclopentyl-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697696.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4697700.png)

![N-(2-methoxy-1-methylethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4697714.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(diethylamino)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4697717.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)
![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4697739.png)
![2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4697751.png)
![1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4697768.png)